9,10-Dihydro-9,10-ethanoanthracen-11-amine 9,10-Dihydro-9,10-ethanoanthracen-11-amine
Brand Name: Vulcanchem
CAS No.: 72720-40-2
VCID: VC18154567
InChI: InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2
SMILES:
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol

9,10-Dihydro-9,10-ethanoanthracen-11-amine

CAS No.: 72720-40-2

Cat. No.: VC18154567

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydro-9,10-ethanoanthracen-11-amine - 72720-40-2

Specification

CAS No. 72720-40-2
Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
IUPAC Name tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine
Standard InChI InChI=1S/C16H15N/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14-16H,9,17H2
Standard InChI Key URRYLKCWJQMOQX-UHFFFAOYSA-N
Canonical SMILES C1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a 9,10-ethanoanthracene framework, where an ethano bridge (a two-carbon unit) connects the 9th and 10th positions of the anthracene moiety. The amine group at the 11-position introduces polarity and reactivity, distinguishing it from simpler anthracene derivatives. Computational models suggest that the ethano bridge imposes steric constraints, influencing the molecule’s conformational flexibility and electronic properties.

PropertyValue for 9,10-Dihydro-9,10-ethanoanthracen-11-amineValue for Anhydride Analog
Molecular Weight221.30 g/mol274.27 g/mol
Melting PointNot reported247°C
Predicted Boiling PointNot reported485.0±45.0°C

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis route involves a Diels-Alder [4+2] cycloaddition between acrolein and substituted anthracenes, catalyzed by boron trifluoride etherate (BF₃·OEt₂) . For example, 1,8-dichloroanthracene reacts with acrolein under mild conditions (room temperature, 3 hours) to yield isomeric aldehydes, which undergo reductive amination with methylamine and palladium/charcoal (Pd/C) to form the target amine .

Key Steps:

  • Cycloaddition: Anthracene derivatives react with dienophiles like acrolein to form ethano-bridged intermediates .

  • Reductive Amination: Aldehyde intermediates are treated with methylamine under hydrogen gas to produce the amine .

Reaction Optimization

Yields for analogous compounds range from 10% to 85%, depending on the isomer and reaction conditions . Column chromatography (ethyl acetate/petroleum ether) is critical for separating isomers, as seen in the isolation of aldehydes 3 (10% yield) and 4 (66% yield) .

Applications in Materials Science

Polymer Precursors

The amine group’s reactivity makes the compound a candidate for synthesizing polyamides or epoxy resins. Similar ethanoanthracene dicarboxylic anhydrides (e.g., CAS 1625-83-8) are used in high-performance polymers, suggesting potential cross-linking applications .

Optoelectronic Materials

The conjugated π-system of the anthracene core may enable use in organic light-emitting diodes (OLEDs). Derivatives with electron-donating amine groups could adjust charge transport properties, though experimental data are lacking.

Challenges and Future Directions

Mechanistic Studies

Elucidating the compound’s mechanism of action requires advanced techniques like X-ray crystallography or molecular docking simulations. Comparative studies with chlorinated analogs could clarify structure-activity relationships .

Synthetic Scalability

Low yields in cycloaddition steps (e.g., 10% for aldehyde 3) necessitate optimization . Exploring alternative catalysts (e.g., Lewis acids beyond BF₃) or microwave-assisted synthesis may improve efficiency.

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